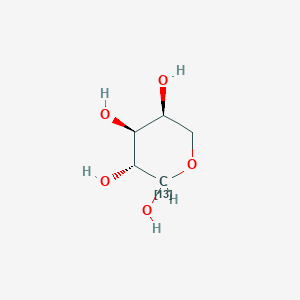

L-Arabinopyranose-13C-1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-Arabinopyranose-13C-1 is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the first carbon position of L-Arabinopyranose. This compound is primarily used in scientific research as a tracer for quantitation during drug development and other biochemical studies. The incorporation of carbon-13 allows for detailed analysis using nuclear magnetic resonance (NMR) spectroscopy and other isotopic labeling techniques .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of L-Arabinopyranose-13C-1 typically involves the incorporation of carbon-13 into the L-Arabinopyranose molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the synthesis of L-Arabinopyranose. The reaction conditions often involve controlled temperature and pH to ensure the stability of the isotope-labeled compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using carbon-13 labeled glucose or other suitable precursors. The process includes fermentation, extraction, and purification steps to obtain high-purity this compound. The production is carried out under stringent quality control to ensure the consistency and reliability of the isotope labeling .

化学反応の分析

Types of Reactions

L-Arabinopyranose-13C-1 undergoes various chemical reactions, including:

Oxidation: Conversion to L-Arabinonic acid.

Reduction: Formation of L-Arabinitol.

Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common reagents include nitric acid and hydrogen peroxide under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

Oxidation: L-Arabinonic acid.

Reduction: L-Arabinitol.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

NMR Spectroscopy

L-Arabinopyranose-13C-1 is extensively used as a tracer in NMR spectroscopy. The carbon-13 label enhances the sensitivity and specificity of NMR analyses, enabling detailed examination of molecular dynamics and interactions within metabolic pathways. This capability allows researchers to trace the compound's behavior in biological systems, providing insights into metabolic pathways and molecular interactions.

Metabolic Studies

The compound is particularly valuable in studies involving carbohydrate metabolism. Its incorporation into biochemical pathways enables researchers to track the metabolism of carbohydrates across various organisms. For instance, studies have demonstrated that L-arabinose metabolism can provide fitness benefits during infections by enhancing virulence factor regulation in pathogens like Enterohemorrhagic Escherichia coli (EHEC) . The ability to monitor these processes using this compound facilitates a deeper understanding of metabolic regulation and pathogen behavior.

Case Studies

Recent research has highlighted several significant findings regarding the applications of this compound:

- Virulence Regulation : A study found that L-arabinose enhances the expression and function of the type III secretion system (T3SS) in EHEC, which is critical for host-cell interactions during infection .

- Microbial Utilization : Research on Shewanella sp. ANA-3 revealed that this bacterium can efficiently utilize arabinose derived from lignocellulosic biomass, suggesting potential applications in bioconversion processes .

Food Science Applications

This compound also has implications in food science, particularly regarding its effects on glycemic responses. Studies indicate that L-arabinose can inhibit sucrase activity in the small intestine, leading to reduced postprandial blood glucose levels when consumed with sucrose . This property suggests potential applications for this compound as a functional ingredient in food products aimed at managing blood sugar levels.

Comparative Analysis of Related Compounds

The following table summarizes several compounds related to this compound, highlighting their unique features:

| Compound Name | Description | Unique Features |

|---|---|---|

| L-Arabinose | The non-labeled form of L-Arabinopyranose | Naturally occurring pentose sugar |

| L-Arabinofuranose | An isomer with a five-membered ring structure | Exists primarily in plant polysaccharides |

| D-Arabinopyranose | The D-isomer of L-Arabinopyranose | Different stereochemistry affecting biological roles |

This compound stands out due to its stable isotope labeling, which provides enhanced capabilities for tracing and quantifying biochemical processes compared to its non-labeled counterparts.

作用機序

The mechanism of action of L-Arabinopyranose-13C-1 involves its incorporation into biochemical pathways where it acts as a tracer. The carbon-13 isotope allows for the tracking of the compound through various metabolic processes using NMR spectroscopy. This enables researchers to study the molecular targets and pathways involved in the metabolism and transformation of L-Arabinopyranose .

類似化合物との比較

Similar Compounds

L-Arabinopyranose: The non-labeled form of the compound.

L-Arabinofuranose: Another form of L-Arabinose with a different ring structure.

D-Arabinopyranose: The D-isomer of L-Arabinopyranose.

Uniqueness

L-Arabinopyranose-13C-1 is unique due to the incorporation of the carbon-13 isotope, which allows for detailed isotopic labeling studies. This makes it a valuable tool in scientific research for tracing and quantifying biochemical processes .

生物活性

L-Arabinopyranose-13C-1 is a stable isotope-labeled form of L-arabinopyranose, a sugar that plays significant roles in various biological processes. This compound is of particular interest in the fields of biochemistry and pharmacology due to its potential biological activities, including its effects on metabolic pathways, antioxidant properties, and interactions with microbial systems. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

L-Arabinopyranose is a six-membered ring sugar that is a component of hemicellulose in plant cell walls. The incorporation of the stable isotope carbon-13 allows for advanced tracking in metabolic studies. Its molecular formula is C5H10O5, with a molecular weight of approximately 150.13 g/mol.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C5H10O5 |

| Molecular Weight | 150.13 g/mol |

| Isotope Composition | 13C |

Antioxidant Activity

Research indicates that L-arabinopyranose exhibits significant antioxidant properties. A study involving polysaccharides extracted from plants showed that arabinose-containing compounds can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems. This property may contribute to the therapeutic potential of L-arabinopyranose in preventing oxidative damage associated with chronic diseases.

Hypoglycemic Effects

L-Arabinopyranose has been studied for its potential hypoglycemic effects, particularly in diabetic models. In vivo studies demonstrated that administration of L-arabinopyranose led to improved glucose homeostasis and increased hepatic glycogen content. The underlying mechanism appears to involve the modulation of insulin signaling pathways such as IRS-1/PI3K/Akt/GSK-3β, which are crucial for glucose metabolism.

Table 2: Summary of Biological Activities

Antibacterial Properties

L-Arabinopyranose has shown promising antibacterial activity. Studies indicate that it can inhibit the growth of various pathogens, including Escherichia coli, making it a potential candidate for developing natural antimicrobial agents.

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of L-arabinopyranose using DPPH and ABTS assays. Results indicated that L-arabinopyranose exhibited a significant scavenging effect comparable to standard antioxidants like ascorbic acid.

Case Study 2: Hypoglycemic Effects in Diabetic Mice

In an experimental setup involving alloxan-induced diabetic mice, L-arabinopyranose was administered orally over four weeks. The results showed a marked reduction in blood glucose levels and an increase in liver glycogen content, suggesting its role as a potential hypoglycemic agent.

特性

IUPAC Name |

(3R,4S,5S)-(213C)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5?/m0/s1/i5+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-RBNZQLHHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([13CH](O1)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。